![molecular formula C32H18 B093626 Naphtho[8,1,2-hij]hexaphene CAS No. 196-27-0](/img/structure/B93626.png)
Naphtho[8,1,2-hij]hexaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[8,1,2-hij]hexaphene is an organic compound with the molecular formula C32H18 It is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes multiple fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[8,1,2-hij]hexaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cyclization reactions. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[8,1,2-hij]hexaphene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of catalysts or under specific temperature conditions.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro, halo, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Naphtho[8,1,2-hij]hexaphene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic semiconductors.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical studies.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of Naphtho[8,1,2-hij]hexaphene involves its interaction with various molecular targets. In biological systems, it may interact with DNA, proteins, and enzymes, leading to changes in cellular processes. The specific pathways and targets can vary depending on the context of its use, such as in anticancer research where it may induce apoptosis or inhibit cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- Dibenzo[de,yz]naphtho[8,1,2-hij]hexaphene
- Tribenzo[de,ij,q]naphtho[2,1,8-uva]pentaphene
Comparison: this compound is unique due to its specific arrangement of fused benzene rings, which imparts distinct electronic and chemical properties
Eigenschaften
IUPAC Name |
octacyclo[14.14.2.02,11.04,9.012,32.019,31.020,29.022,27]dotriaconta-1(30),2,4,6,8,10,12,14,16(32),17,19(31),20,22,24,26,28-hexadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18/c1-2-7-21-15-27-24(14-20(21)6-1)18-30-29-17-23-9-4-3-8-22(23)16-28(29)25-11-5-10-19-12-13-26(27)32(30)31(19)25/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSHGNZCYKCBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC7=CC=CC=C7C=C6C8=CC=CC(=C85)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348276 |
Source


|
| Record name | Naphtho[8,1,2-hij]hexaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196-27-0 |
Source


|
| Record name | Naphtho[8,1,2-hij]hexaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
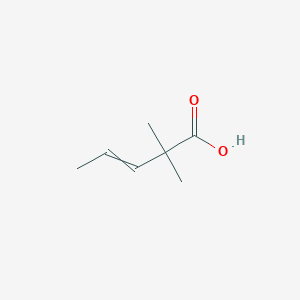
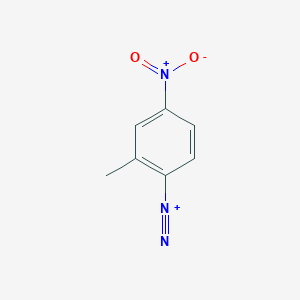
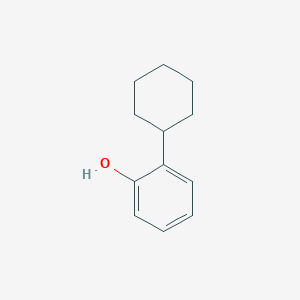
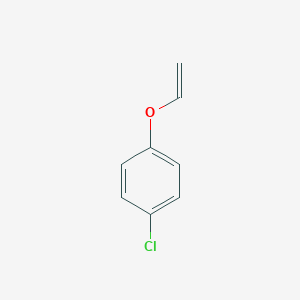
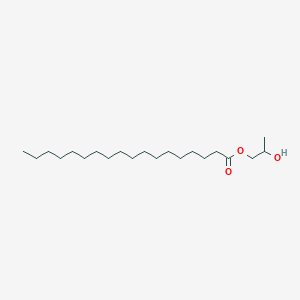
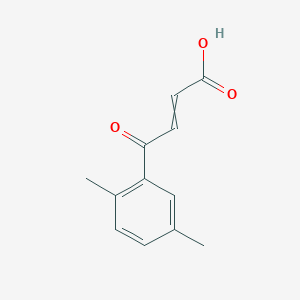
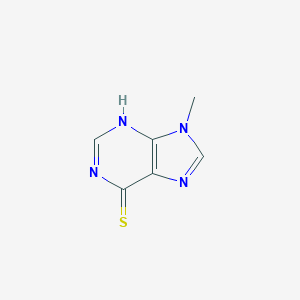
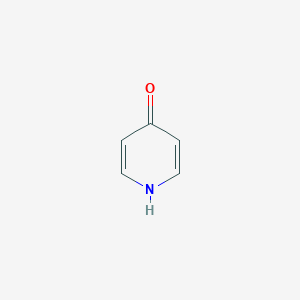
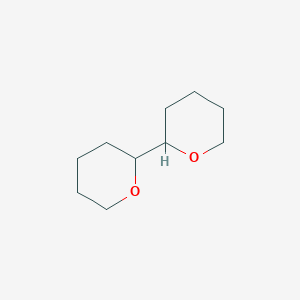
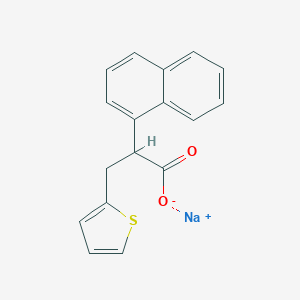
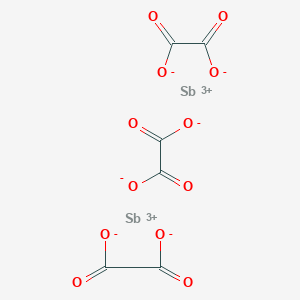

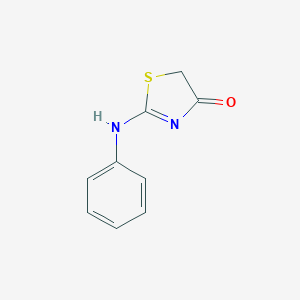
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
